1,3,2-Oxazaphosphole, 3,5-bis(1,1-dimethylethyl)-2-fluoro-2,3-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Oxazaphosphole, 3,5-bis(1,1-dimethylethyl)-2-fluoro-2,3-dihydro- is a heterocyclic compound that contains phosphorus, nitrogen, and oxygen atoms within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Oxazaphosphole, 3,5-bis(1,1-dimethylethyl)-2-fluoro-2,3-dihydro- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a phosphine oxide with an amine and a fluorinating agent. The reaction is usually carried out in an inert atmosphere, such as argon, to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,2-Oxazaphosphole, 3,5-bis(1,1-dimethylethyl)-2-fluoro-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound to phosphines.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,3,2-Oxazaphosphole, 3,5-bis(1,1-dimethylethyl)-2-fluoro-2,3-dihydro- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule in medicinal chemistry.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 1,3,2-Oxazaphosphole, 3,5-bis(1,1-dimethylethyl)-2-fluoro-2,3-dihydro- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. It can also interact with biological macromolecules, such as proteins and nucleic acids, potentially modulating their activity. The exact pathways and targets depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,2-Oxazaphosphole, 3,5-bis(1,1-dimethylethyl)-2-chloro-2,3-dihydro-: Similar structure but with a chlorine atom instead of fluorine.
1,3,2-Oxazaphosphole, 3,5-bis(1,1-dimethylethyl)-2-methyl-2,3-dihydro-: Similar structure but with a methyl group instead of fluorine.
Uniqueness
1,3,2-Oxazaphosphole, 3,5-bis(1,1-dimethylethyl)-2-fluoro-2,3-dihydro- is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its electronic properties, making it distinct from its analogs.
Eigenschaften
CAS-Nummer |
210489-39-7 |
---|---|
Molekularformel |
C10H19FNOP |
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
3,5-ditert-butyl-2-fluoro-1,3,2-oxazaphosphole |
InChI |
InChI=1S/C10H19FNOP/c1-9(2,3)8-7-12(10(4,5)6)14(11)13-8/h7H,1-6H3 |
InChI-Schlüssel |
MUDBDAIATVLHGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CN(P(O1)F)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.